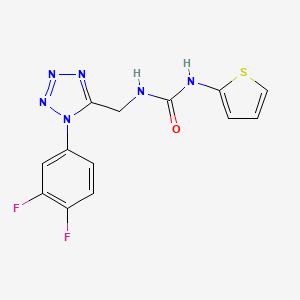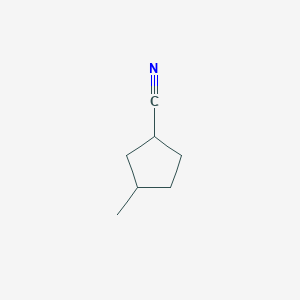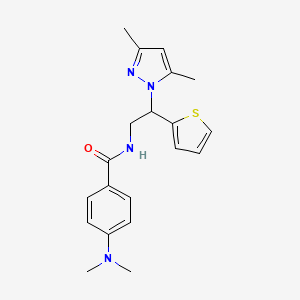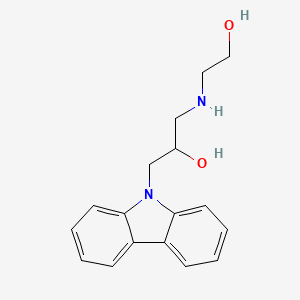
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide, also known as UNC0638, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for epigenetic research. UNC0638 is a selective inhibitor of the lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through histone modification.
Mechanism of Action
LSD1 is a histone demethylase that plays a crucial role in the regulation of gene expression through histone modification. 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide selectively inhibits LSD1 by binding to its active site and preventing it from demethylating histones. This leads to an accumulation of H3K4me1 and H3K4me2, two histone modifications that are associated with active gene expression. The inhibition of LSD1 by 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to induce differentiation of cancer cells and promote apoptosis.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to have several biochemical and physiological effects. Its inhibition of LSD1 leads to an accumulation of H3K4me1 and H3K4me2, which are associated with active gene expression. This results in the upregulation of several genes that are important for cellular differentiation and the suppression of genes that are involved in cancer development. 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has also been shown to induce differentiation of cancer cells and promote apoptosis.
Advantages and Limitations for Lab Experiments
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has several advantages for lab experiments. Its selective inhibition of LSD1 allows for the study of the role of this enzyme in gene expression and cellular differentiation. 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has also been shown to be a potent inhibitor of LSD1, with an IC50 value of 4.5 nM. However, there are also limitations to the use of 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide in lab experiments. Its potency as an inhibitor of LSD1 may lead to off-target effects, and its selectivity for LSD1 may vary depending on the cell type and context.
Future Directions
There are several future directions for research on 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide. One area of research is the development of more potent and selective inhibitors of LSD1. This could lead to the development of new therapeutic agents for cancer treatment. Another area of research is the study of the role of LSD1 in other cellular processes, such as DNA repair and cell cycle regulation. Finally, the use of 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide in combination with other epigenetic modulators could lead to new insights into the regulation of gene expression and cellular differentiation.
Synthesis Methods
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide was first synthesized by chemists at the University of North Carolina at Chapel Hill in 2011. The synthesis method involves a multi-step process that begins with the reaction of 2-bromo-1H-indole with morpholine to form 2-(1H-indol-3-yl)morpholine. This intermediate is then reacted with 4-(chloromethyl)pyrimidine-2,6-dione to yield 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide. The final product is obtained through purification using column chromatography.
Scientific Research Applications
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been widely used as a tool for epigenetic research. Its selective inhibition of LSD1 allows for the study of the role of this enzyme in gene expression and cellular differentiation. LSD1 has been found to be involved in the regulation of several genes that are important for the development of cancer, making 2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(11-14-12-21-17-4-2-1-3-16(14)17)22-13-15-5-6-20-19(23-15)24-7-9-26-10-8-24/h1-6,12,21H,7-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBZPWRQBDVFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)
![(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2898806.png)

![N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine](/img/structure/B2898808.png)


![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2898812.png)

![1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2898818.png)


![N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2898822.png)
![9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/no-structure.png)